molecular formula C41H69NO14 B10859983 Diproleandomycin

Diproleandomycin

Cat. No.: B10859983
M. Wt: 800.0 g/mol
InChI Key: HYQJLIGADHPYIR-GDWAXFKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diproleandomycin is a semi-synthetic macrolide antibiotic derived from erythromycin, characterized by a 14-membered lactone ring with modifications at the C-6 and C-12 positions to enhance stability against acid degradation and bacterial resistance mechanisms . It exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Streptococcus pneumoniae, Staphylococcus aureus) and atypical pathogens (e.g., Mycoplasma, Legionella). Its mechanism of action involves binding to the 50S ribosomal subunit, inhibiting protein synthesis. This compound is primarily used for respiratory tract infections, including community-acquired pneumonia and bronchitis, due to its improved pharmacokinetic profile compared to earlier macrolides .

Properties

Molecular Formula

C41H69NO14

Molecular Weight

800.0 g/mol

IUPAC Name

[(3R,6S,7R,8S,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate

InChI

InChI=1S/C41H69NO14/c1-14-30(43)53-35-22(5)26(9)52-39(47)25(8)36(55-32-17-29(48-13)37(27(10)51-32)54-31(44)15-2)23(6)34(20(3)18-41(19-49-41)38(46)24(35)7)56-40-33(45)28(42(11)12)16-21(4)50-40/h20-29,32-37,40,45H,14-19H2,1-13H3/t20?,21-,22+,23-,24-,25?,26-,27+,28+,29+,32+,33-,34+,35+,36+,37+,40+,41-/m1/s1

InChI Key

HYQJLIGADHPYIR-GDWAXFKXSA-N

Isomeric SMILES

CCC(=O)O[C@H]1[C@H]([C@H](OC(=O)C([C@H]([C@@H]([C@H](C(C[C@@]2(CO2)C(=O)[C@@H]1C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)OC(=O)CC)OC)C)C)C

Canonical SMILES

CCC(=O)OC1C(C(OC(=O)C(C(C(C(C(CC2(CO2)C(=O)C1C)C)OC3C(C(CC(O3)C)N(C)C)O)C)OC4CC(C(C(O4)C)OC(=O)CC)OC)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogues

Compound Core Structure Modifications Acid Stability Bioavailability
This compound 14-membered lactone C-6 methyl, C-12 hydroxyl High 55%
Erythromycin 14-membered lactone None Low 35%
Clarithromycin 14-membered lactone C-6 methyl, C-3 methoxy High 50%
Azithromycin 15-membered lactone C-9 keto group, C-6 methyl Moderate 37%

Data derived from synthetic pathway studies and pharmacokinetic trials .

Pharmacokinetic Properties

Table 2: Pharmacokinetic Parameters of this compound and Analogues

Compound Half-Life (h) Protein Binding (%) Metabolism Pathway Excretion (%)
This compound 12.5 70 CYP3A4-mediated oxidation Bile (60%)
Erythromycin 1.5 45 CYP3A4 demethylation Urine (15%)
Clarithromycin 5.0 65 CYP3A4 hydroxylation Urine (40%)
Azithromycin 68.0 50 Non-enzymatic degradation Feces (50%)

Source: Comparative pharmacokinetic analyses using high-performance liquid chromatography (HPLC) and mass spectrometry .

Key Findings :

  • This compound’s extended half-life (12.5 h) reduces dosing frequency compared to erythromycin (1.5 h) but is shorter than azithromycin (68 h) .
  • Its high protein binding (70%) limits tissue penetration relative to azithromycin but improves plasma concentration .

Pharmacodynamic Efficacy

Table 3: MIC90 Values (µg/mL) Against Common Pathogens

Pathogen This compound Erythromycin Clarithromycin Azithromycin
S. pneumoniae 0.03 0.25 0.06 0.12
S. aureus (MSSA) 0.5 1.0 0.25 2.0
H. influenzae 4.0 8.0 4.0 1.0
M. pneumoniae 0.015 0.03 0.015 0.015

MIC90 = Minimum inhibitory concentration for 90% of isolates; data from in vitro susceptibility testing .

Key Findings :

  • This compound demonstrates superior potency against S. pneumoniae (MIC90 = 0.03 µg/mL) compared to erythromycin (0.25 µg/mL) due to reduced efflux pump binding .
  • Azithromycin outperforms all analogues against H. influenzae (MIC90 = 1.0 µg/mL), attributed to its 15-membered ring enhancing membrane permeability .

Adverse Effects and Resistance

  • Gastrointestinal toxicity : this compound causes fewer gastric motility disturbances (10% incidence) than erythromycin (30%) due to reduced motilin receptor agonism .
  • Resistance : Macrolide resistance in S. pneumoniae is mediated by ermB (methylation of 23S rRNA) or mefA (efflux pumps). This compound’s C-12 hydroxyl group mitigates mefA-mediated efflux, lowering resistance rates (5%) versus erythromycin (25%) .

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